2'-Azetidinomethyl-2,4-dimethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2'-Azetidinomethyl-2,4-dimethylbenzophenone is not directly mentioned in the provided papers. However, the papers discuss azetidin-2-ones, which are four-membered cyclic lactams (beta-lactams) recognized for their utility as building blocks in the synthesis of various organic molecules. These compounds exploit the strain energy associated with the beta-lactam skeleton to create a diverse range of synthetic target molecules, including those that do not contain the beta-lactam ring structure . The synthesis of azetidin-2-ones has been explored for the development of compounds with biological significance, such as aromatic beta-amino acids, peptides, and amino sugars .

Synthesis Analysis

The synthesis of azetidin-2-ones involves using enantiomerically pure beta-lactams as versatile intermediates. The methodology, known as 'the beta-lactam synthon methods', utilizes the selective bond cleavage of the strained beta-lactam ring, followed by further transformations to produce a variety of biologically important compounds . This approach has been instrumental in the development of new compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of azetidin-2-ones is crucial for their biological activity. For instance, the structure-activity relationships of a series of 3-phenoxy-1,4-diarylazetidin-2-ones were investigated, revealing that the torsional angle between the phenyl rings and the trans configuration between the 3-phenoxy and 4-phenyl rings are important for potent antiproliferative activity . X-ray crystallography studies have been used to determine these structural features, which are essential for the interaction with biological targets such as tubulin .

Chemical Reactions Analysis

Azetidin-2-ones undergo various chemical reactions due to the strain in the beta-lactam ring. These reactions are exploited to synthesize compounds with antiproliferative properties, such as those targeting tubulin in cancer cells. The compounds synthesized from azetidin-2-ones have been shown to inhibit tubulin polymerization, disrupt microtubular structures, and induce G2/M arrest and apoptosis in cancer cells . The ability to interact at the colchicine-binding site on β-tubulin is a significant aspect of the chemical reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones contribute to their biological activity and potential as antitumor agents. Compounds derived from azetidin-2-ones have displayed potent antiproliferative effects with IC50 values in the nanomolar range in breast cancer cells . The synthesis of prodrugs, such as phosphate and amino acid derivatives, has been explored to enhance the properties of these compounds, with some retaining potency and showing promise for clinical development .

properties

IUPAC Name |

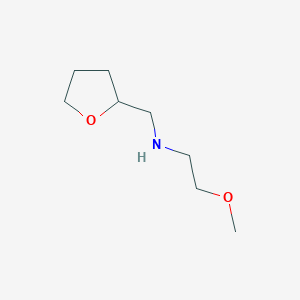

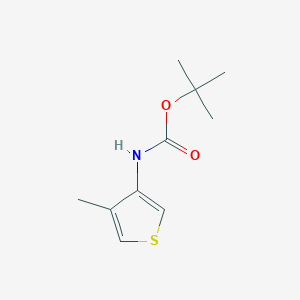

[2-(azetidin-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-8-9-17(15(2)12-14)19(21)18-7-4-3-6-16(18)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSIBHYHWIAVNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643707 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Azetidinomethyl-2,4-dimethylbenzophenone | |

CAS RN |

898754-87-5 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,8S,10S,13S,14S)-10,13-Dimethyl-1,4,5,6,7,8,10,12,13,14,15,16-dodecahydro-3H-cyclopenta[A]phenanthrene-3,17(2H)-dione](/img/structure/B1292854.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1292864.png)

![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)